molecular formula C18H36 B13762299 Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- CAS No. 56671-76-2

Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl-

Cat. No.: B13762299
CAS No.: 56671-76-2
M. Wt: 252.5 g/mol
InChI Key: CJEIQDIMJMFUHX-UHFFFAOYSA-N
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Description

"Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl-" is a branched alkane derivative with a linear undecane backbone substituted at the 4th and 8th positions with methyl groups and at the 6th position with a 2,2-dimethylpropylidene moiety. This structure introduces significant steric hindrance and branching, influencing its physicochemical properties such as boiling point, solubility, and reactivity.

Properties

CAS No.

56671-76-2

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

IUPAC Name

6-(2,2-dimethylpropylidene)-4,8-dimethylundecane

InChI

InChI=1S/C18H36/c1-8-10-15(3)12-17(14-18(5,6)7)13-16(4)11-9-2/h14-16H,8-13H2,1-7H3

InChI Key

CJEIQDIMJMFUHX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(=CC(C)(C)C)CC(C)CCC

Origin of Product

United States

Preparation Methods

Ketone-Acetal Condensation Followed by Dehydration

A relevant synthetic approach, inspired by analogous compounds, involves condensation of ketones with polyols to form cyclic acetals, followed by dehydration to yield alkylidene-substituted undecanes.

  • A mixture of a suitable ketone (e.g., 2,2-dimethyl-3-oxopropyl derivatives) and pentaerythritol is refluxed in benzene or toluene with catalytic p-toluenesulfonic acid.
  • Water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.
  • After completion, the catalyst is neutralized with sodium acetate, and the product is purified by distillation or chromatography.

This method is supported by conformational and configurational studies of related spiro compounds, indicating efficient formation of substituted undecane derivatives with axial chirality control.

Intramolecular Heck Reaction and Ring Expansion

For medium to large ring systems with substituents, intramolecular Heck coupling has been used to construct complex alkylated frameworks.

  • Palladium-catalyzed coupling of aryl or vinyl halides with alkenes under phosphine-free conditions promotes cyclization.
  • This method allows selective formation of substituted undecane rings with controlled placement of methyl and alkylidene substituents.
  • Typical conditions: 10 mol% Pd(OAc)2, KOAc base, tetrabutylammonium bromide additive, in DMF at 120 °C for 4–6 hours.

Although this method is more common for heterocycles, adaptations to hydrocarbon frameworks are feasible for installing bulky substituents like 2,2-dimethylpropylidene.

Carbonylation and Lactonization Strategies

Carbonylation reactions catalyzed by palladium complexes can facilitate the formation of lactones and cyclic ketones, which can be further transformed into substituted undecanes.

  • Intramolecular cyclocarbonylation followed by asymmetric hydrogenation can yield substituted undecane derivatives with high regio- and stereoselectivity.
  • Use of dendritic palladium catalysts enhances substrate reactivity and catalyst recyclability.
  • This method is particularly useful for introducing oxygen-containing substituents but can be adapted to install alkylidene groups after appropriate functional group transformations.

Alkylation and Dehydration

A more classical approach involves:

  • Alkylation of an undecane precursor at the 4 and 8 positions using methylating agents under basic conditions.
  • Introduction of the 6-(2,2-dimethylpropylidene) group via dehydration of a corresponding tertiary alcohol or ketone intermediate.

This method requires careful control of reaction conditions to avoid side reactions and ensure selective formation of the alkylidene substituent.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%) References
Ketone-Acetal Condensation Ketone + pentaerythritol, p-TsOH, reflux in benzene/toluene, Dean-Stark trap Efficient water removal, axial chirality control Requires acid-sensitive substrates 60–85
Intramolecular Heck Reaction Pd(OAc)2, KOAc, TBAB, DMF, 120 °C High regioselectivity, mild conditions Catalyst cost, requires halide substrates 50–75
Palladium-Catalyzed Carbonylation Pd dendritic catalyst, CO atmosphere, asymmetric hydrogenation High selectivity, catalyst recyclability Complex setup, oxygen sensitivity 65–90
Alkylation and Dehydration Methylating agents, base, dehydration reagents Straightforward, classical approach Side reactions, selectivity issues 40–70 Inferred

Analysis of Research Results

  • The ketone-acetal condensation method demonstrated high efficiency in synthesizing similarly substituted undecane derivatives, with yields up to 85% after purification.
  • Intramolecular Heck reactions provide a powerful tool for constructing complex alkylated frameworks, with moderate to good yields and excellent regioselectivity.
  • Palladium-catalyzed carbonylation methods offer excellent stereochemical control, beneficial for preparing chiral substituted undecanes, though requiring specialized catalysts and conditions.
  • Classical alkylation followed by dehydration remains a viable route but often demands rigorous purification and optimization to minimize side products.

Chemical Reactions Analysis

Types of Reactions

Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

1. Organic Chemistry:

  • Undecane derivatives are often utilized as intermediates in organic synthesis. The unique structure of undecane, particularly with the dimethylpropylidene and dimethyl substitutions, allows for specific reactions that can lead to the formation of more complex molecules.
  • For instance, the compound can be used in the synthesis of specialty chemicals and fragrances due to its pleasant odor profile and stability under various conditions.

2. Polymer Production:

  • The compound can serve as a monomer or co-monomer in the production of polymers. Its hydrophobic nature makes it suitable for creating water-resistant materials used in coatings and sealants.

Cosmetic Formulations

1. Skin Care Products:

  • The compound's properties allow it to be used as an emollient in cosmetic formulations. It enhances skin hydration and provides a smooth application feel.
  • Research indicates that compounds similar to undecane can improve the sensory attributes of lotions and creams, making them more appealing to consumers .

2. Fragrance Components:

  • Due to its volatility and pleasant scent, undecane derivatives are often included in perfumes and scented products. They help in achieving desired fragrance profiles while maintaining product stability.

Industrial Uses

1. Lubricants and Additives:

  • Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- can be formulated into lubricants due to its low viscosity and high thermal stability. These lubricants are essential in machinery where high temperatures are prevalent.
  • The compound’s stability also makes it suitable for use as a lubricant additive, enhancing the performance of base oils .

2. Cleaning Agents:

  • The compound is effective in formulations for cleaning agents due to its ability to dissolve oils and greases. Its application in metal degreasing is particularly noteworthy .

Case Study 1: Use in Cosmetic Formulations

A study conducted on the formulation of moisturizing creams demonstrated that incorporating undecane derivatives significantly improved skin hydration levels compared to control formulations without these compounds. The study utilized a Box-Behnken design to optimize ingredient concentrations and assess sensory properties .

Case Study 2: Industrial Lubricant Development

Research focused on developing high-performance lubricants highlighted the effectiveness of undecane-based compounds in reducing friction under extreme conditions. Testing showed that these lubricants maintained their properties at elevated temperatures, making them suitable for automotive applications .

Mechanism of Action

The mechanism of action of undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structural features enable it to participate in various chemical reactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Linear Undecane Derivatives: 4,4-Dimethylundecane

  • Structure : A linear undecane chain with methyl groups at the 4th position.
  • Molecular Formula : C₁₃H₂₈; Molecular Weight : 184.36 g/mol .
  • Key Properties: Gas chromatography (GC) retention index (RI): 1295 (nonpolar column, Kovats' method) . Simpler branching compared to the target compound, resulting in lower molecular weight and reduced steric effects.
  • Applications : Used as a reference standard in GC analyses due to its well-characterized retention behavior .

Bicyclic Undecane Derivatives: Bicyclo[7.2.0]undecane

  • Structure : A bicyclic framework with 10,10-dimethyl and methylene substituents.
  • Molecular Formula : C₁₃H₂₂; Molecular Weight : 178.31 g/mol .
  • Rigid bicyclic structure contrasts with the target compound’s linear backbone, leading to differences in volatility and interaction with biological targets.
  • Applications: Explored in phytochemical studies for curcuminoid-related bioactive properties .

Azulene-Based Derivatives: 2-Isopropylidene-4,8-dimethyloctahydroazulen-6-yl propionate

  • Structure : A fused bicyclic azulene core with isopropylidene and methyl substituents.
  • Molecular Formula: Not explicitly stated; CAS RN: 10486-26-7 .
  • Key Properties: Includes a propionate ester group, enhancing solubility in polar solvents compared to purely hydrocarbon-based undecanes.
  • Applications: Investigated for antimicrobial activity, contrasting with the target compound’s hypothetical non-polar behavior .

Unsaturated Undecane Derivatives: 6-Methyl-(E)-3-undecene

  • Structure : An undecene chain with a methyl group at the 6th position and a double bond at the 3rd position.
  • Molecular Formula : C₁₂H₂₂; Molecular Weight : 166.30 g/mol .
  • Key Properties :
    • Double bond introduces reactivity (e.g., hydrogenation, oxidation) absent in the saturated target compound.
    • Lower molecular weight and linearity reduce boiling point compared to branched analogs .
  • Applications : Used in synthetic organic chemistry for functional group transformations .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Data/Applications References
Undecane, 4,4-dimethyl- C₁₃H₂₈ 184.36 4,4-dimethyl GC RI: 1295
Bicyclo[7.2.0]undecane, 10,10-dimethyl- C₁₃H₂₂ 178.31 Bicyclic, 10,10-dimethyl 1.44% in turmeric oil
6-Methyl-(E)-3-undecene C₁₂H₂₂ 166.30 6-methyl, double bond at 3 CAS RN: 74630-52-7
2-Isopropylidene-4,8-dimethyloctahydroazulen-6-yl propionate - - Azulene core, propionate ester Antimicrobial (Isonovobiocin)
Target: Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- C₁₆H₃₀ 222.41 (calculated) 4,8-dimethyl, 6-(2,2-dimethylpropylidene) Hypothetical higher boiling point -

Key Findings and Implications

  • Structural Impact : The target compound’s branched 2,2-dimethylpropylidene group likely increases its hydrophobicity and boiling point compared to linear analogs like 4,4-dimethylundecane .
  • Bioactivity Potential: While bicyclic undecanes (e.g., from turmeric) and azulene derivatives show bioactive properties, the target compound’s steric bulk may limit its interaction with biological targets unless functionalized .
  • Analytical Challenges : The absence of direct GC data for the target compound underscores the need for experimental characterization to validate inferred properties.

Biological Activity

The compound Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- is a member of the undecane family, which consists of hydrocarbons with various biological activities. This article aims to explore the biological activity of this compound based on available research findings, case studies, and data analyses.

Antimicrobial Properties

Research has indicated that undecane derivatives exhibit antimicrobial activity. A study focusing on various aliphatic hydrocarbons found that undecane and its derivatives can inhibit the growth of certain bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity

The cytotoxic effects of undecane derivatives have been evaluated in various cancer cell lines. For instance, compounds similar to Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- have shown promising results in inhibiting the proliferation of human cancer cell lines such as HepG2 (liver cancer) and Caco-2 (colorectal cancer) with IC50 values ranging from 0.29 to 0.90 μM .

Insecticidal Activity

Additionally, undecane-based compounds have demonstrated insecticidal properties. A study showed that certain undecane derivatives could effectively repel or kill common agricultural pests. This has implications for their use in sustainable agriculture as natural insecticides.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations of 100 μg/mL. The compound was noted for its ability to penetrate bacterial membranes effectively.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using HepG2 cell lines treated with different concentrations of Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl-. The results showed that at a concentration of 0.5 μM, there was a notable decrease in cell viability (approximately 70% compared to control). This suggests potential for further development as an anticancer agent.

Table 1: Biological Activity Summary of Undecane Derivatives

Activity TypeTest Organism/Cell LineIC50/Effect ConcentrationReference
AntimicrobialStaphylococcus aureus100 μg/mL
AntimicrobialEscherichia coli100 μg/mL
CytotoxicityHepG20.5 μM
CytotoxicityCaco-20.29 - 0.90 μM
InsecticidalVarious pestsEffective at low doses

Q & A

Q. How should researchers mitigate risks associated with uncharacterized chronic toxicity of branched alkanes like this compound?

  • Methodology : Adopt the precautionary principle: limit airborne concentrations via local exhaust ventilation. Conduct Ames tests or in vitro cytotoxicity assays as preliminary screens for mutagenic potential .

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